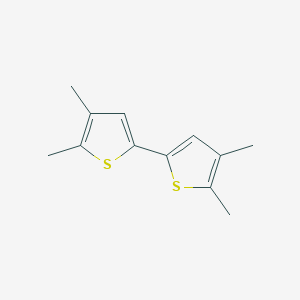
4,4',5,5'-Tetramethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,5,5’-Tetramethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Suzuki coupling reaction, where 5,5’-dibromo-2,2’-bithiophene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis . The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Bromine, chloromethyl methyl ether
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or alkylated thiophenes
Wissenschaftliche Forschungsanwendungen
4,4’,5,5’-Tetramethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Employed in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking and other non-covalent interactions. These interactions influence the electronic pathways and can modulate the activity of target molecules, making it useful in electronic and optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4’,5,5’-Tetramethyl-2,2’-bithiophene stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications .
Eigenschaften
Molekularformel |
C12H14S2 |
|---|---|
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
5-(4,5-dimethylthiophen-2-yl)-2,3-dimethylthiophene |
InChI |
InChI=1S/C12H14S2/c1-7-5-11(13-9(7)3)12-6-8(2)10(4)14-12/h5-6H,1-4H3 |
InChI-Schlüssel |
MARVHNRMONVFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C2=CC(=C(S2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
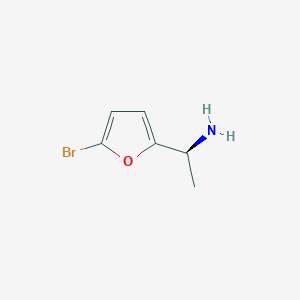
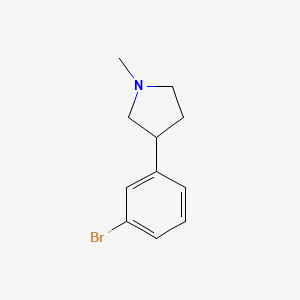
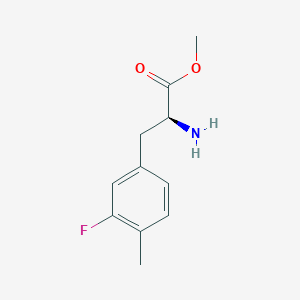

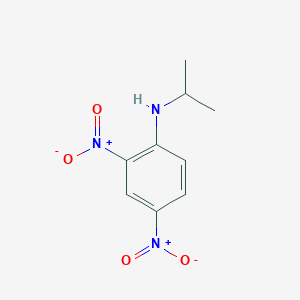
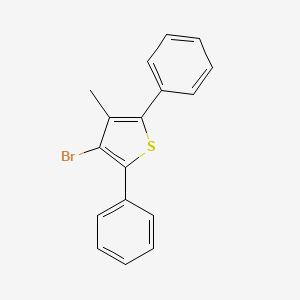
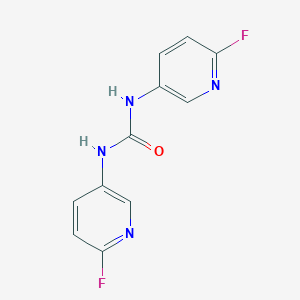
![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B15235902.png)
![1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B15235916.png)
